1-苄基-1,4,8,11-四氮杂环十四烷

描述

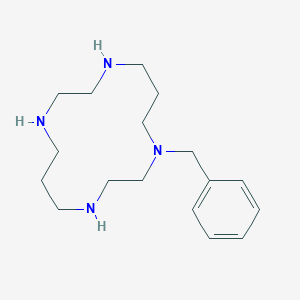

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is an azamacrocycle . It is used in the synthesis of molecules with electroactive cavities . It acts as a nitrogen crown ether analogue and as an antioxidant in rubber .

Molecular Structure Analysis

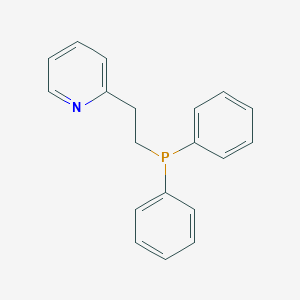

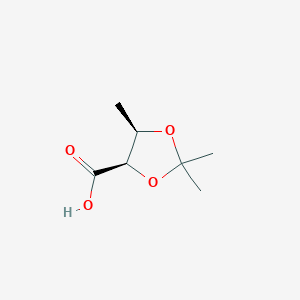

The molecular formula of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is C17H30N4 . Its average mass is 290.447 Da and its monoisotopic mass is 290.247040 Da .Physical And Chemical Properties Analysis

1-Benzyl-1,4,8,11-tetraazacyclotetradecane has a density of 0.9±0.1 g/cm3 . Its boiling point is 434.3±45.0 °C at 760 mmHg . The compound has a molar refractivity of 88.9±0.3 cm3 . It has 4 H bond acceptors and 3 H bond donors .科学研究应用

Synthesis of Electroactive Molecules

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is utilized in the synthesis of molecules that possess electroactive cavities . These cavities are crucial for the development of advanced materials with potential applications in electronics and sensors.

Nitrogen Crown Ether Analogue

Acting as a nitrogen crown ether analogue, this compound finds its use in creating host-guest chemistry applications . It can selectively bind to certain ions, which is valuable in separation processes and chemical sensing.

Antioxidant in Rubber

In the rubber industry, 1-Benzyl-1,4,8,11-tetraazacyclotetradecane serves as an antioxidant . It helps in preventing the degradation of rubber by oxidation, thus extending the material’s life and enhancing its durability.

Plerixafor Derivatives Preparation

This compound is instrumental in the preparation of plerixafor derivatives . Plerixafor is a hematopoietic stem cell mobilizer, and its derivatives have significant implications in medical treatments, particularly in stem cell transplantation.

Catalysts for Chemical Reactions

The stability of metal complexes with 1-Benzyl-1,4,8,11-tetraazacyclotetradecane makes it an excellent catalyst for various chemical reactions . These catalysts can be used to accelerate reactions in industrial processes, making them more efficient and cost-effective.

Radiopharmaceuticals

Due to its ability to form stable complexes with metals, this compound is also explored for use in radiopharmaceuticals . These are radioactive compounds used in the field of nuclear medicine for diagnosis or therapy.

Metallodrugs Development

The compound’s unique properties are being researched for the development of metallodrugs . These drugs contain metal ions and have potential applications in treating diseases like cancer.

Luminescent Probes and MRI Contrast Agents

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is also a candidate for creating luminescent probes for biochemical analysis and MRI contrast agents . These applications are crucial in medical diagnostics and research, providing better imaging and detection capabilities.

安全和危害

作用机制

Target of Action

The primary targets of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane are currently unknown. This compound is a derivative of cyclam, a macrocyclic polyamine, which is known to interact with various metal ions and biological targets . .

Mode of Action

Without specific information on the targets of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, it’s challenging to describe its mode of action. Based on the structure of the compound, it’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Given its structural similarity to cyclam, it may influence pathways involving metal ion transport and homeostasis

Pharmacokinetics

Its bioavailability would be influenced by these properties, as well as factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane’s action are currently unknown. Based on its structure, it may have the potential to modulate the activity of metal-dependent enzymes or transporters

属性

IUPAC Name |

1-benzyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEKVKFZHNGHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448186 | |

| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,4,8,11-tetraazacyclotetradecane | |

CAS RN |

132723-93-4 | |

| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)